molecular formula C24H24N2O4S B4058512 N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No. B4058512
M. Wt: 436.5 g/mol
InChI Key: UAYWAOYDBADJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide, commonly known as BAPTA, is a chemical compound widely used in scientific research. It belongs to the class of calcium chelators, which means it has the ability to bind and remove calcium ions from cells. BAPTA has been extensively studied for its role in various biological processes, including signal transduction, apoptosis, and synaptic plasticity.

Scientific Research Applications

Glibenclamide in Cerebral Ischemia and Stroke

Glibenclamide, a well-known sulfonylurea, has shown promise in treating cerebral ischemia and stroke. This compound targets the Sur1–Trpm4 channel, implicated in edema formation and secondary hemorrhage post-ischemia. Studies reveal that glibenclamide can significantly reduce brain swelling, infarct volume, and improve neurological functions in various models of stroke. Additionally, retrospective clinical studies suggest that diabetic patients on sulfonylureas, including glibenclamide, during stroke hospitalization have better outcomes and lower risks of hemorrhagic transformation (Simard et al., 2014).

Applications in Chemical Synthesis

Sulfonamides, including N-{4-[(butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide derivatives, play a critical role in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a chiral sulfinamide, has been extensively utilized in asymmetric synthesis of N-heterocycles, demonstrating the versatility and importance of sulfonylurea derivatives in organic synthesis and the production of therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Removal Techniques

The persistence and bioaccumulation potential of sulfonamides, including their derivatives, have been a concern in environmental studies. Research focused on the microbial degradation of polyfluoroalkyl chemicals hints at the environmental fate and degradation pathways of sulfonamide derivatives, contributing to the understanding of their persistence and transformation in nature. This knowledge is crucial for developing strategies to mitigate their environmental impact (Liu & Avendaño, 2013).

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-3-16-25-31(28,29)18-14-12-17(13-15-18)26-24(27)23-19-8-4-6-10-21(19)30-22-11-7-5-9-20(22)23/h4-15,23,25H,2-3,16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYWAOYDBADJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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